![molecular formula C10H14N2O2 B11903262 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine CAS No. 1154867-51-2](/img/structure/B11903262.png)
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by its unique structure, which includes a pyrido[3,2-f][1,4]oxazepine core with an ethoxy group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted pyridine with an appropriate oxazepine precursor in the presence of a base . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and continuous flow systems . The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; usually in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has garnered attention for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit:
- Antidepressant Activity : Studies have shown that compounds with similar structures can interact with neurotransmitter systems to alleviate symptoms of depression.
- Anticonvulsant Properties : Preliminary investigations suggest that this compound may possess anticonvulsant effects, making it a candidate for further research in epilepsy treatments.
Pharmacology
The pharmacological profile of this compound includes:
- Mechanism of Action : It is believed to modulate neurotransmitter levels in the brain. This modulation could be beneficial in treating neuropsychiatric disorders.
- Bioavailability Studies : Research is ongoing to assess the bioavailability and metabolic pathways of this compound when administered in vivo.
Materials Science
In materials science, the unique properties of this compound make it suitable for:
- Polymer Synthesis : Its molecular structure can be utilized to create novel polymers with specific mechanical and thermal properties.
- Nanotechnology Applications : The compound's characteristics allow for potential use in the development of nanomaterials for drug delivery systems.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant effects of a series of tetrahydropyrido derivatives. The results indicated that compounds closely related to this compound demonstrated significant activity in reducing depressive-like behaviors in animal models. The authors concluded that further exploration into this class of compounds could lead to new antidepressant therapies.
Case Study 2: Anticonvulsant Properties
Another investigation focused on the anticonvulsant properties of various oxazepine derivatives. The study found that certain analogs exhibited promising results in reducing seizure frequency and severity in rodent models. The findings suggest that this compound could be a valuable lead compound for developing new anticonvulsants.
Mechanism of Action
The mechanism of action of 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
- 7-Ethoxy-5,8-difluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Uniqueness: 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is unique due to its specific ethoxy substitution at the 8th position, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine (CAS No. 1154867-51-2) is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a unique molecular structure characterized by a pyrido-oxazepine framework and is defined by the molecular formula C10H14N2O2 with a molecular weight of 194.23 g/mol .
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 1154867-51-2
- Structural Features : Contains an ethoxy group and a tetrahydropyrido structure.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown potential as antioxidants. For instance, thieno[2,3-c]pyrazole derivatives have demonstrated protective effects against oxidative stress in biological systems .
- Antitumor Activity : Pyrazole derivatives have been extensively studied for their antitumor properties. They are known to inhibit key pathways involved in cancer cell proliferation. Studies suggest that modifications in the pyrazole structure can enhance their anticancer efficacy against specific targets like BRAF(V600E) and EGFR .
In Vitro Studies
- Tyrosinase Inhibition : A study on related compounds revealed strong tyrosinase inhibitory activity, which is crucial for skin pigmentation regulation. The IC50 values for certain derivatives were significantly lower than that of kojic acid, a known inhibitor . This suggests that this compound may possess similar properties.
- Cytotoxicity Testing : In vitro assays using B16F10 melanoma cells indicated that certain derivatives did not exhibit cytotoxic effects at concentrations up to 5 µM over 72 hours . This profile suggests a favorable safety margin for further exploration.
Case Studies and Research Findings
Properties
CAS No. |
1154867-51-2 |
---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C10H14N2O2/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9/h3-4,11H,2,5-7H2,1H3 |
InChI Key |
AKRJBIRUGDMBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
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